8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide
Description
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide is a structurally complex molecule featuring a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two key substituents: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-nitrophenylcarbothioamide moiety. The carbothioamide (C=S) linkage distinguishes it from carboxamide analogs, offering unique electronic and steric properties that may modulate target affinity and pharmacokinetics .
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O3S/c21-16-11-13(20(22,23)24)12-25-17(16)27-7-5-19(6-8-27)28(9-10-32-19)18(33)26-14-1-3-15(4-2-14)29(30)31/h1-4,11-12H,5-10H2,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKCTTPLBBGGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through halogenation reactions, where chlorine and trifluoromethyl groups are introduced to the pyridine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of the trifluoromethyl and nitrophenyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
ML267: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- Core Structure : Piperazine ring vs. spirocyclic core in the target compound.
- Substituents : Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but replaces the 4-nitrophenyl with a 4-methoxypyridin-2-yl group.
- Bioactivity : Potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism and bacterial growth .
- Key Difference : The methoxy group in ML267 may reduce electron-withdrawing effects compared to the nitro group in the target compound, altering target selectivity.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine vs. spirocyclic system.
- Substituents : Shares the 4-nitrophenyl group but lacks the trifluoromethylpyridine moiety.
- Properties : Reported melting point (243–245°C) and molecular weight (51% purity) suggest moderate stability; spectral data (1H/13C NMR, IR) confirm structural integrity .
- Functional Insight : The 4-nitrophenyl group’s presence across unrelated scaffolds highlights its versatility in enhancing reactivity or binding in diverse contexts.
Piperidine Derivatives from Patent Literature
- Example: (1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)(piperidino)methanone
- Core Structure : Piperidine vs. spirocyclic core.
- Substituents: Retains the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but uses a methanone (C=O) instead of carbothioamide (C=S).
- Implications : Replacement of sulfur with oxygen may reduce lipophilicity and alter metabolic pathways, as seen in carboxamide vs. carbothioamide comparisons .
Comparative Analysis Table
Research Findings and Implications
Role of Trifluoromethyl and Chloro Groups : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is recurrent in antimicrobial agents (e.g., ML267), suggesting its importance in target binding, possibly through hydrophobic interactions or halogen bonding .
Carbothioamide vs. Carboxamide : The sulfur atom in carbothioamide may enhance membrane permeability compared to carboxamides, as seen in ML267’s efficacy against bacterial targets .
4-Nitrophenyl Group : Present in both the target compound and the diethyl derivative, this group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological systems, though its impact varies with core structure .
Spirocyclic vs.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound to ensure high yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, iodination steps under nitrogen atmosphere using reagents like N-iodosuccinimide in DMF (as seen in spirocyclic compound synthesis) can introduce halogens selectively . Purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) is effective for isolating the target compound from byproducts, achieving >95% purity . Optimization of reaction time and stoichiometry (e.g., 0.76 mmol substrate with 1.3 eq. reagent) minimizes side reactions .
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure and substituent positions?
Key methods include:
- 1H/13C NMR : Assigns proton environments (e.g., spirocyclic CH2 groups at δ 3.5–4.0 ppm) and nitrophenyl aromatic signals .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the pyridine and spiro rings (e.g., 4.4° deviation in related structures) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) . Cross-referencing IR (e.g., C=O stretches at ~1700 cm⁻¹) ensures functional group integrity .
Q. What potential biological targets or therapeutic applications are suggested by its structural features?
The trifluoromethylpyridine and carbothioamide motifs are associated with kinase inhibition and antimicrobial activity. Computational docking predicts affinity for ATP-binding pockets in enzymes (e.g., Pfmrk, a malaria target) . The nitrophenyl group may enhance cell permeability, making it suitable for intracellular pathogen studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation) during structural elucidation be resolved?
Discrepancies often arise from dynamic effects (e.g., rotamers in spiro systems) or isotopic patterns from chlorine/fluorine. Strategies include:
- Variable-temperature NMR : Resolves overlapping signals by slowing conformational exchange .
- Tandem MS/MS : Correlates fragmentation pathways (e.g., loss of NO2 from nitrophenyl) with proposed structures .
- Comparative crystallography : Validates NMR assignments using bond lengths/angles from single-crystal data .
Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group while minimizing side products?
- Electrophilic fluorination : Use CF3Cu intermediates to reduce competing aryl-halogen exchange .
- Microwave-assisted synthesis : Accelerates reactions (e.g., 2 hr vs. 24 hr) to suppress decomposition .
- DoE (Design of Experiments) : Statistically models variables (temperature, catalyst loading) to maximize yield. For example, a Plackett-Burman design identified solvent polarity as critical in similar spirocyclic syntheses .
Q. How can computational modeling predict metabolic stability conferred by the trifluoromethyl group?
- DFT calculations : Assess C-F bond strength and susceptibility to cytochrome P450 oxidation .
- ADMET predictors : Use QSAR models to estimate half-life and logP (e.g., trifluoromethyl increases logP by ~1.5 units, enhancing blood-brain barrier penetration) . Validate with in vitro microsomal assays measuring t1/2 .
Q. What experimental designs investigate structure-activity relationships (SAR) for this compound’s bioactivity?
- Fragment-based screening : Replace nitrophenyl with electron-deficient aryl groups (e.g., pyrimidine) to test electronic effects on IC50 .
- Proteomic profiling : Use kinome-wide inhibition assays to map selectivity (e.g., KinomeScan) .
- Cryo-EM : Visualize binding modes in enzyme complexes to guide rational modifications .
Methodological Notes
- Data Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV, noting hydrolysis of the carbothioamide group at pH <3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
